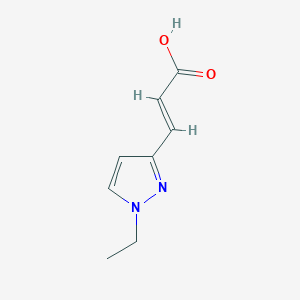

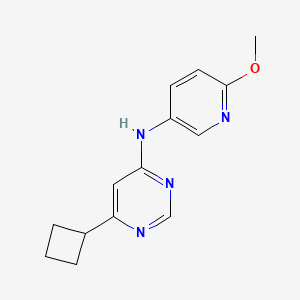

Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various furan derivatives with potential biological activities has been a subject of research in recent years. For instance, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and evaluated for their antileukemic properties, with one compound showing significant cell death induction in leukemic cells . Similarly, the synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was reported, providing structural data on this class of antimycobacterial agents . Another study focused on the nucleophilic substitution of methyl 5-nitro-2-furancarboxylate to prepare various methyl 5-phenoxy-2-furancarboxylates . Additionally, a new tricyclic compound, 5H-2-methoxycarbonyl-4-oxofuro[2,3-b][1,5]benzothiazepine, was synthesized through a series of reactions starting from methyl 5-nitro-2-furancarboxylate .

Molecular Structure Analysis

The molecular structures of these furan derivatives were characterized using various spectroscopic techniques. For example, the antileukemic benzimidazole derivatives were determined by FTIR, (1)H NMR, and mass spectroscopy . The crystal structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was analyzed by 1H-NMR, 13C-NMR, HRMS, and SC-XRD . The structure of a thiazolidin-4-one derivative was investigated using X-ray powder diffraction and further supported by density functional theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactivity of furan derivatives has been explored through various reactions. The formation of novel nitrofuran metabolites was observed when methyl 5-nitro-2-furoate was incubated with milk xanthine oxidase, leading to the identification of new types of nitrofuran metabolites . The Perkin cyclization of certain alkoxyphenoxyalkanoic acids led to the formation of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, among other cyclization products . Additionally, the treatment of certain furan and indole derivatives with benzenesulfonyl chloride in an alkaline medium resulted in a Beckmann rearrangement, yielding carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the functional groups present. The antimycobacterial activity of furan derivatives, for example, is attributed to their ability to interfere with iron homeostasis . The antileukemic activity of benzimidazole derivatives is associated with their ability to induce cell cycle arrest and apoptosis in leukemic cells . The solid-state molecular structure and packing of the thiazolidin-4-one derivative were discussed in the context of its crystal structure and intermolecular interactions .

Propiedades

IUPAC Name |

methyl 2-[[5-(4-methoxy-2-nitrophenyl)furan-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O7/c1-27-12-7-8-14(16(11-12)22(25)26)17-9-10-18(29-17)19(23)21-15-6-4-3-5-13(15)20(24)28-2/h3-11H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKLOVVSSUGRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Formyl-4-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2542171.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2542176.png)

![N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2542182.png)

![N-[3-[(4-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2542185.png)

![2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide](/img/structure/B2542186.png)

![6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2542188.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2542191.png)